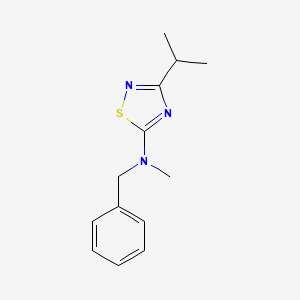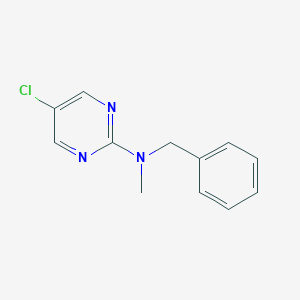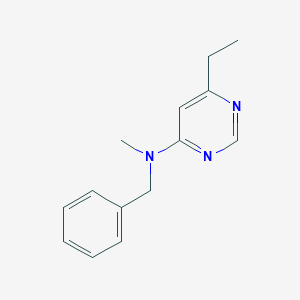![molecular formula C21H34N6O B6445888 2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640888-28-2](/img/structure/B6445888.png)
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H34N6O and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.27940973 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a core structure in this compound, have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound likely interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and it may also influence the cell cycle .
Biochemical Analysis
Biochemical Properties
2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to act as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions suggest that the compound can influence multiple biochemical pathways and processes.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to modulate the insulin-like growth factor 1 receptor suggests that it can impact cell proliferation and differentiation. Furthermore, its inhibition of phosphodiesterase type 5 and other enzymes indicates potential effects on cyclic nucleotide signaling and metabolic regulation.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s antagonistic action on the vanilloid receptor 1 and modulation of the insulin-like growth factor 1 receptor involve direct binding to these receptors, leading to changes in their activity . Additionally, the inhibition of enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 occurs through competitive or allosteric binding, resulting in altered enzyme activity and downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biochemical activity and continue to influence cellular processes without significant loss of potency .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular signaling and metabolic regulation . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular function and metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects are most pronounced without causing significant toxicity .
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of isocitrate dehydrogenase 1 suggests its role in the tricarboxylic acid cycle, potentially affecting energy production and biosynthetic processes . Additionally, its interaction with phosphodiesterase type 5 indicates involvement in cyclic nucleotide signaling pathways, influencing cellular responses to hormonal and environmental stimuli .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with target biomolecules and modulate cellular processes .
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O/c1-17-5-9-26(10-6-17)20(28)16-24-11-13-25(14-12-24)19-15-18(2)22-21(23-19)27-7-3-4-8-27/h15,17H,3-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFYUNKDHIEFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC(=NC(=C3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445805.png)
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445809.png)
![4-methanesulfonyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6445822.png)
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6445826.png)

![N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6445834.png)
![1-(azepan-1-yl)-2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445844.png)
![1-(azepan-1-yl)-2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445858.png)
![1-(azepan-1-yl)-2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445863.png)
![2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445864.png)
![4-({1-[(2,6-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445870.png)


![2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445897.png)
